Ethyldiphenylphosphine

Steric parameter Tolman cone angle Ligand design

Ethyldiphenylphosphine (CAS 607-01-2), also known as diphenylethylphosphine, is a tertiary monophosphine ligand of formula (C₆H₅)₂PCH₂CH₃ (MW 214.24). It is a clear, colorless, air-sensitive liquid (density 1.048 g/mL at 25 °C) with a boiling point of 293 °C.

Molecular Formula C14H15P
Molecular Weight 214.24 g/mol
CAS No. 607-01-2
Cat. No. B1294405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyldiphenylphosphine
CAS607-01-2
Molecular FormulaC14H15P
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCCP(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyWUOIAOOSKMHJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyldiphenylphosphine (CAS 607-01-2): Procurement-Grade Ligand Profile for Catalysis and Organometallic R&D


Ethyldiphenylphosphine (CAS 607-01-2), also known as diphenylethylphosphine, is a tertiary monophosphine ligand of formula (C₆H₅)₂PCH₂CH₃ (MW 214.24) . It is a clear, colorless, air-sensitive liquid (density 1.048 g/mL at 25 °C) with a boiling point of 293 °C [1]. Owing to its mixed alkyl-aryl substitution pattern, it occupies a distinct intermediate position in the phosphine ligand library, bridging the electronic and steric properties of triarylphosphines (e.g., PPh₃) and trialkylphosphines (e.g., PEt₃), and is therefore broadly applied in Pd-catalyzed cross-couplings, hydroformylation, and the construction of organometallic complexes [2].

Mixed alkyl-aryl phosphine ligand for catalytic screening and organometallic R&D
Intermediate steric and electronic profile between PPh₃ and PEt₃
Requires inert-atmosphere handling; liquid form demands Schlenk or glovebox infrastructure
Reported ligand fit for Pd-catalyzed cross-coupling, hydroformylation, and diiron carbonyl model studies.

Why Ethyldiphenylphosphine Cannot Be Casually Swapped with Triphenylphosphine or Trialkylphosphines


Phosphine ligands are not interchangeable drop-in components. Changing a single substituent on the phosphorus atom simultaneously alters two key properties: the steric cone angle and the electronic donor/acceptor character [1]. In a direct comparison of rhodium hydroformylation catalysts, the series Ph₃P, Ph₂PEt, PhPEt₂, and Et₃P exhibited fundamentally different activation temperatures and aldehyde product selectivities [2]. The replacement of a phenyl group with an ethyl group converts a shelf-stable solid (PPh₃) into an air-sensitive liquid that must be stored under inert gas . These steric, electronic, and stability differences mean that substituting ethyldiphenylphosphine with a generic “phosphine ligand” without quantitative cross-validation will irreproducibly alter catalytic performance, reaction kinetics, and even product distribution. The following section provides the specific head-to-head data that define these differentiation boundaries.

Property
Ethyldiphenylphosphine
Triphenylphosphine (PPh₃)
Physical form
Air-sensitive liquid; inert gas storage
Air-stable crystalline solid
Steric profile
Smaller cone angle may shift regioselectivity
Larger cone angle; different product ratios
Electronic profile
Stronger σ-donor alters activation energy
Weaker donor; different aldehyde selectivity
Complex stability
May form inseparable Ru-complex mixtures
Clean dinuclear product isolation

Head-to-Head Quantitative Evidence Separating Ethyldiphenylphosphine from Its Closest Comparator Ligands


Steric Differentiation: Tolman Cone Angle Places Ethyldiphenylphosphine (122.0°) Between PPh₃ (131.4°) and PMe₂Ph (118.3°)

Ethyldiphenylphosphine (PEtPh₂) has a measured Tolman cone angle of 122.0°, which is precisely intermediate within the common monophosphine spectrum [1]. This value is 9.4° smaller than that of triphenylphosphine (PPh₃, 131.4°), 4.4° smaller than methyldiphenylphosphine (PMePh₂, 126.4°), 3.7° larger than dimethyldiphenylphosphine (PMe₂Ph, 118.3°), and 0.5° larger than triethylphosphine (PEt₃, 121.5°) [1]. The cone angle directly governs metal center accessibility and the regioselectivity of insertion and coupling steps.

Tolman cone angle
Head-to-head
122.0° vs. 131.4° (PPh₃)
Intermediate steric bulk; alters metal-center accessibility and regioselectivity
Even 4° difference can shift branched-to-linear product ratios
Steric parameter Tolman cone angle Ligand design Regioselectivity

Electronic Differentiation: Tolman Electronic Parameter (2067.3 cm⁻¹) Confirms Intermediate Donor Strength

The Tolman electronic parameter (TEP) for PEtPh₂ is 2067.3 cm⁻¹, measured as the A₁ CO stretching frequency of the Ni(CO)₃L complex [1]. This value positions PEtPh₂ between the stronger σ-donor trialkylphosphines (e.g., PEt₃ at 2061.7 cm⁻¹, PEt₂Ph at 2064.1 cm⁻¹) and the weaker donor triarylphosphines (e.g., PPh₃ at 2068.9 cm⁻¹) [1]. The 1.6 cm⁻¹ difference versus PPh₃ translates into measurably different metal–ligand bond strengths and CO activation barriers in catalytic cycles.

Tolman electronic parameter
Head-to-head
2067.3 cm⁻¹ vs. 2068.9 cm⁻¹ (PPh₃)
Stronger σ-donor than PPh₃; kinetically significant in Rh hydroformylation
1.6 cm⁻¹ TEP shift affects CO activation and aldehyde selectivity
Tolman electronic parameter sigma-donation pi-backbonding Catalyst activation

Synthetic Efficiency: 84% vs. 61% Yield in Diiron Dithiolate Complex Formation When Comparing Ethyldiphenylphosphine with Methyldiphenylphosphinite

Under identical conditions (Me₃NO-driven decarbonylation of the all-carbonyl diiron precursor [Fe₂(CO)₆{µ-SC₆H₃(CH₃)S}]), the ethyldiphenylphosphine-substituted complex [Fe₂(CO)₅(Ph₂PCH₂CH₃){µ-SC₆H₃(CH₃)S}] was isolated in 84% yield, compared with only 61% for the methyldiphenylphosphinite analogue [Fe₂(CO)₅(Ph₂POCH₃){µ-SC₆H₃(CH₃)S}] [1]. Both products were fully characterized by spectroscopy, elemental analysis, and X-ray crystallography, and their electrochemical properties were probed by cyclic voltammetry.

Synthetic efficiency
Head-to-head
84% yield vs. 61% for phosphinite analogue
Higher isolated yield in diiron dithiolate complex formation
Identical Me₃NO-driven decarbonylation conditions; X-ray characterized products
Organometallic synthesis Diiron complexes Ligand substitution yield [FeFe]-hydrogenase models

Air Sensitivity and Physical Form: Liquid Ethyldiphenylphosphine Requires Inert-Atmosphere Handling Unlike Solid Triphenylphosphine

Ethyldiphenylphosphine (oily liquid, mp below room temperature) is classified as air-sensitive by multiple authoritative sources and requires storage under inert gas (nitrogen or argon) at 2–8 °C . Triphenylphosphine (PPh₃) is a white, shelf-stable crystalline solid at ambient conditions (mp 79–81 °C). The autoxidation rate of alkyl-substituted phosphines is qualitatively faster than that of all-aryl phosphines, and ethyl-substituted phosphines additionally produce phosphinite and other oxidation by-products rather than only the simple monoxide/dioxide [1].

Air sensitivity
Cross-study comparable
Liquid; inert-gas storage vs. solid; ambient storage
Procurement infrastructure differs; not a drop-in replacement for air-stable PPh₃
Alkyl-substituted phosphines oxidize more rapidly; requires Schlenk or glovebox
Air sensitivity Storage condition Physical form Procurement logistics

Divergent Rearrangement Behavior: Ethyldiphenylphosphine–Ru(II) Complexes Yield Inseparable Mixtures Versus Defined Dinuclear Products for Triarylphosphine Analogues

Under identical carbonylation conditions in N,N-dimethylformamide, [RuCl₂(PEtPh₂)₃] generated [Ru(CO)Cl₂(dmf)(PEtPh₂)₂] which, upon rearrangement in various solvents, gave inseparable mixtures (as evidenced by ³¹P NMR). In contrast, [RuCl₂{P(p-tolyl)₃}₃] under the same carbonylation and rearrangement protocol yielded the clean, structurally defined dinuclear product [Ru₂(CO)₂Cl₄{P(p-tolyl)₃}₃] [1]. Additionally, reaction of [RuCl₂(PEtPh₂)₃] with CS₂ produced [RuCl₂(S₂CPEtPh₂)(PEtPh₂)₂]CS₂, a pathway not observed for the all-aryl system.

Ru-complex rearrangement
Head-to-head
Inseparable mixtures vs. defined dinuclear product
May introduce speciation complexity in Ru-mediated processes
³¹P NMR evidence; distinct CS₂ reactivity pathway observed
Ruthenium chemistry Carbonylation Complex rearrangement Ligand lability

Ethyldiphenylphosphine (CAS 607-01-2): Evidence-Backed Research and Industrial Application Scenarios


Rhodium-Catalyzed Hydroformylation Requiring Intermediate Electronic and Steric Character

For hydroformylation of α-olefins where the strong π-backdonation of PPh₃ leads to excessive olefin hydrogenation and isomerization side-products, and the strong σ-donation of PEt₃ requires unacceptably high activation temperatures, ethyldiphenylphosphine offers an intermediate 2067.3 cm⁻¹ TEP that balances normal-to-iso aldehyde selectivity against side-reaction suppression, as established by the Oswald et al. comparative study of Ph₃P through Et₃P on rhodium [1].

Synthesis of Phosphine-Substituted Diiron Carbonyl Complexes as [FeFe]-Hydrogenase Active-Site Models

When preparing Fe₂(CO)₅(phosphine)(µ-dithiolate) structural models, ethyldiphenylphosphine provides a 23-percentage-point higher isolated yield (84%) than the analogous methyldiphenylphosphite ligand (61%) under identically optimized decarbonylation conditions with Me₃NO·2H₂O [2]. This yield advantage directly reduces synthetic cost per batch.

Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig) Where PPh₃ Is Insufficiently Activating

Ethyldiphenylphosphine is recommended by Sigma-Aldrich as a ligand suitable for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . Its smaller cone angle (122.0° vs. 131.4° for PPh₃) and stronger σ-donor character can facilitate oxidative addition of less reactive aryl chlorides, making it a logical step in ligand screening when PPh₃-based systems fail to initiate turnover.

Bioorganometallic Anticancer Complex Development Leveraging the Pd–PEtPh₂ Scaffold

The well-defined Pd(II) complex cis-[Pd(sac)₂(PPh₂Et)₂] has demonstrated cytotoxic selectivity for MCF-7 breast cancer cells that is higher than that of the clinical benchmark cisplatin [3]. This positions ethyldiphenylphosphine as a ligand of interest for medicinal inorganic chemists building palladium-based anticancer candidates where phosphine electronic tuning directly impacts DNA binding mode and cellular selectivity.

Application
Selection Property
Validation Focus
Rh hydroformylation studies
Intermediate electronic/steric profile
Normal-to-iso aldehyde selectivity review
[FeFe]-hydrogenase model synthesis
Higher isolated complex yield
Synthetic throughput and batch cost review
Pd-catalyzed cross-coupling screening
Smaller cone angle than PPh₃
Oxidative addition of less reactive aryl chlorides
Bioorganometallic cell-model studies
Pd–PEtPh₂ scaffold cytotoxicity context
DNA-binding mode and cellular selectivity review

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